4-[1-(Furan-2-yl)propan-2-yl]morpholine is a chemical compound that integrates a morpholine ring with a furan moiety, specifically designed to enhance its biological and chemical properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in drug development.
The synthesis and characterization of 4-[1-(Furan-2-yl)propan-2-yl]morpholine have been documented in various scientific literature, highlighting its relevance in research and industrial applications. The compound is commercially available through multiple chemical suppliers, which provides access for academic and industrial research purposes.
4-[1-(Furan-2-yl)propan-2-yl]morpholine belongs to the class of morpholine derivatives, which are cyclic amines widely recognized for their diverse biological activities. The presence of the furan ring contributes to its unique reactivity and potential pharmacological properties.
The synthesis of 4-[1-(Furan-2-yl)propan-2-yl]morpholine typically involves several key steps:
The synthetic route may vary based on specific laboratory conditions and desired yields. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as ethanol or dichloromethane may be utilized for optimal solubility and reaction conditions.
The molecular structure of 4-[1-(Furan-2-yl)propan-2-yl]morpholine can be represented as follows:
This structure features a morpholine ring (a six-membered ring containing one nitrogen atom) attached to a propan-2-yl group that is further connected to a furan ring.
Key molecular data includes:
4-[1-(Furan-2-yl)propan-2-yl]morpholine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents such as m-chloroperbenzoic acid for oxidation processes and hydrogenation catalysts like palladium on carbon for reduction reactions.
The mechanism of action for 4-[1-(Furan-2-yl)propan-2-yl]morpholine largely depends on its interactions at the molecular level with biological targets. For instance, it may act as an enzyme inhibitor or modulator due to its structural features that allow it to fit into active sites of proteins or enzymes.
Research indicates that compounds similar to 4-[1-(Furan-2-yl)propan-2-yl]morpholine exhibit effects on various biological pathways, suggesting potential therapeutic applications in areas such as cancer treatment or antimicrobial activity .
The physical properties of 4-[1-(Furan-2-yl)propan-2-yl]morpholine include:
Chemical properties include:
4-[1-(Furan-2-yl)propan-2-yl]morpholine has several notable applications:
The furan heterocycle (C₄H₄O) constitutes a fundamental five-membered aromatic scaffold characterized by significant π-electron density and resonance stabilization. This oxygen-containing heterocycle demonstrates exceptional versatility in drug-receptor interactions through multiple mechanisms: 1) Participation in dipole-dipole interactions via its polarized C-O bonds; 2) Formation of π-π stacking complexes with aromatic amino acid residues; and 3) Acting as a hydrogen-bond acceptor through the ethereal oxygen atom [3] [7]. These properties facilitate target binding while maintaining favorable lipophilic parameters (calculated logP ≈ 1.8-2.2), enabling efficient membrane penetration. Furan-containing pharmacophores appear in numerous bioactive molecules, including antimicrobial natural products like pyoluteorin and antiviral synthetic derivatives [3].
Complementary to furan's profile, the morpholine ring (C₄H₉NO) provides a saturated heterocyclic system with distinctive polarity gradients and hydrogen-bonding capabilities. Adopting a chair conformation in solution, morpholine derivatives feature: 1) A tertiary nitrogen atom functioning as a strong hydrogen-bond acceptor (predicted pKa ≈ 7.4); 2) An oxygen atom contributing to hydrophilicity; and 3) Conformational flexibility that enables adaptive binding in enzyme pockets [4] [7]. This moiety significantly enhances aqueous solubility relative to purely aromatic systems, with pH-dependent ionization permitting solubility modulation in physiological environments. Clinically, morpholine features prominently in drugs including the antifungal amorolfine and various kinase inhibitors, validating its utility in optimizing drug-like properties [4].
Stereochemical complexity substantially influences the pharmacodynamics of 4-substituted morpholine derivatives. In 4-[1-(Furan-2-yl)propan-2-yl]morpholine, the propan-2-yl linker establishes a chiral center at the methine carbon (C1), generating two enantiomers with potentially divergent biological activities [7]. Computational models indicate the R-enantiomer may adopt a preferred conformation where the furan plane lies perpendicular to the morpholine chair, facilitating simultaneous interactions with both hydrophobic and polar binding pockets. By contrast, the S-configuration exhibits greater molecular linearity, potentially reducing target complementarity [7].
Table 1: Impact of Structural Variations on Molecular Properties of Morpholine Derivatives
Compound Structure | Chirality | Predicted logP | Aqueous Solubility (mg/mL) | Dominant Binding Motif |
---|---|---|---|---|
4-[1-(Furan-2-yl)propan-2-yl]morpholine | Chiral (R/S) | 1.95 | 8.2 | Furan π-stacking; Morpholine H-bonding |
4-[2-(Furan-2-yl)ethyl]morpholine | Achiral | 1.62 | 15.7 | Extended conformation |
1-(Furan-2-yl)-2-morpholinoethan-1-one | Achiral | 0.88 | 23.4 | Ketone H-bonding; Planar alignment |
Positional isomerism further diversifies structure-activity relationships. Replacing the propan-2-yl linkage with an ethyl bridge (4-[2-(Furan-2-yl)ethyl]morpholine) eliminates chirality but reduces steric bulk, potentially enhancing membrane permeability. Alternatively, carbonyl incorporation (1-(furan-2-yl)-2-morpholinoethan-1-one) introduces a hydrogen-bond acceptor while rigidifying molecular conformation. These structural variations significantly impact target engagement profiles and metabolic stability, with the propan-2-yl variant demonstrating optimal balance between lipophilicity and polar surface area (PSA ≈ 32 Ų) for CNS penetration [7].
The strategic combination of furan with morpholine via an alkyl linker produces unique physicochemical properties relative to other hybrid heterocyclic systems. When compared to indole-morpholine conjugates, the title compound exhibits reduced aromatic surface area, lowering π-stacking efficiency but improving solubility profiles. Relative to benzimidazole hybrids, it demonstrates diminished hydrogen-bond donor capacity but enhanced conformational flexibility [1] [6].
Table 2: Comparative Analysis of Hybrid Heterocyclic Pharmacophores
Hybrid Structure | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | cLogP | Aromatic Ring Count | Notable Bioactivity |
---|---|---|---|---|---|
4-[1-(Furan-2-yl)propan-2-yl]morpholine | 195.24 | 3 | 1.95 | 1 | COX-2 inhibition |
Indole-morpholine conjugate | 228.29 | 3 | 2.35 | 2 | Antiviral activity |
Benzimidazole-furan hybrid | 198.22 | 4 | 2.78 | 3 | Antimicrobial effects |
Triazole-morpholine derivative | 220.25 | 5 | 1.45 | 2 | Anticancer potential |
Benzimidazole-furan hybrids typically display enhanced planarity and π-electron density, favoring intercalation with biological macromolecules like DNA or enzymes with planar binding sites. Triazole-containing analogs benefit from hydrogen-bond triads (1,2,3-triazole) that strengthen target affinity but may reduce blood-brain barrier penetration [2] [5]. The title compound occupies a middle ground with moderate lipophilicity (cLogP ≈ 1.95) and balanced hydrophilic-lipophilic properties, making it suitable for diverse therapeutic targeting. Molecular topology analyses reveal its connectivity index (³χv = 8.92) aligns with CNS-active compounds, suggesting potential neurological applications absent in more polar hybrids [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1